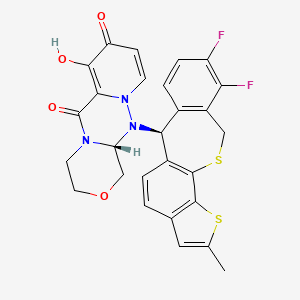
Cap-dependent endonuclease-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cap-dependent endonuclease-IN-5 is a compound known for its inhibitory activity against cap-dependent endonucleases, which are crucial enzymes involved in the transcription and replication of certain viruses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cap-dependent endonuclease-IN-5 involves multiple steps, including the preparation of intermediates and final coupling reactions. One common synthetic route includes the following steps:
Formation of Intermediates: The initial step involves the preparation of key intermediates through reactions such as nucleophilic substitution and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like T3P (ethyl acetate solution) and HND-580 under controlled conditions.
Purification: The final product is purified through extraction, washing, drying, and evaporation processes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reagent addition.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification and Quality Control: Implementing advanced purification techniques such as chromatography and crystallization, followed by rigorous quality control measures to ensure product consistency.
Análisis De Reacciones Químicas
Types of Reactions
Cap-dependent endonuclease-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often evaluated for their biological activity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Cap-dependent endonuclease-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Medicine: Explored as a potential antiviral agent for treating influenza and other viral infections.
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
Mecanismo De Acción
Cap-dependent endonuclease-IN-5 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the “cap-snatching” process during viral mRNA synthesis. This inhibition prevents the cleavage of host mRNA caps, thereby blocking viral RNA transcription and replication . The molecular targets include the PA subunit of the viral RNA polymerase complex, which is involved in the cap-snatching mechanism .
Comparación Con Compuestos Similares
Cap-dependent endonuclease-IN-5 is compared with other similar compounds such as baloxavir marboxil and tanshinone I. These compounds also inhibit cap-dependent endonucleases but differ in their chemical structures and inhibitory potency .
Baloxavir Marboxil: A well-known cap-dependent endonuclease inhibitor used in the treatment of influenza.
Tanshinone I: Another cap-dependent endonuclease inhibitor with broad-spectrum antiviral activity.
Conclusion
This compound is a promising compound with significant potential in antiviral research and therapeutic applications. Its unique mechanism of action and broad-spectrum activity make it a valuable tool in the fight against viral infections.
Propiedades
Fórmula molecular |
C27H21F2N3O4S2 |
|---|---|
Peso molecular |
553.6 g/mol |
Nombre IUPAC |
(3R)-2-[(2S)-6,7-difluoro-14-methyl-10,13-dithiatetracyclo[9.7.0.03,8.012,16]octadeca-1(11),3(8),4,6,12(16),14,17-heptaen-2-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C27H21F2N3O4S2/c1-13-10-14-2-3-16-22(15-4-5-18(28)21(29)17(15)12-37-26(16)25(14)38-13)32-20-11-36-9-8-30(20)27(35)23-24(34)19(33)6-7-31(23)32/h2-7,10,20,22,34H,8-9,11-12H2,1H3/t20-,22+/m1/s1 |
Clave InChI |
ZBSGCGAWEFAVSO-IRLDBZIGSA-N |
SMILES isomérico |
CC1=CC2=C(S1)C3=C(C=C2)[C@H](C4=C(CS3)C(=C(C=C4)F)F)N5[C@@H]6COCCN6C(=O)C7=C(C(=O)C=CN75)O |
SMILES canónico |
CC1=CC2=C(S1)C3=C(C=C2)C(C4=C(CS3)C(=C(C=C4)F)F)N5C6COCCN6C(=O)C7=C(C(=O)C=CN75)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


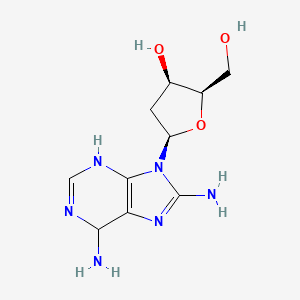
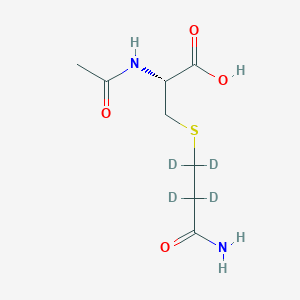
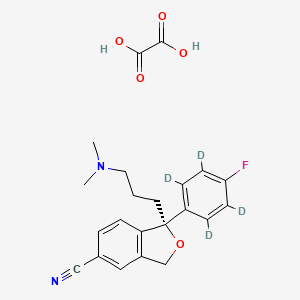

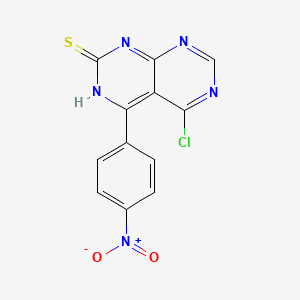
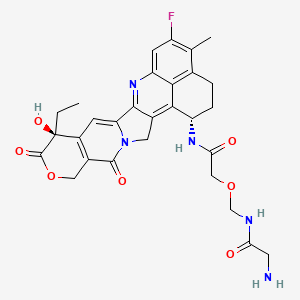


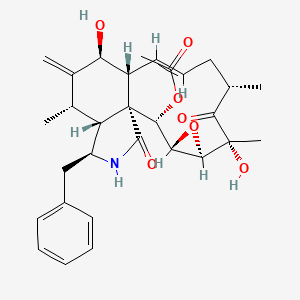
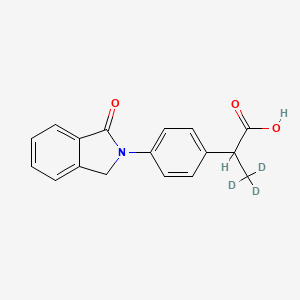
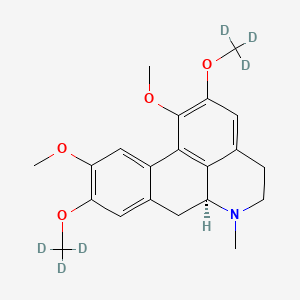
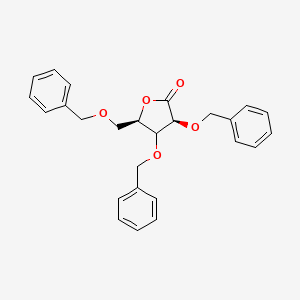

![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)
